3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyrrolidine and fluorinating agents.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like diethyl carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The phenyl group contributes to the compound’s hydrophobic interactions, further influencing its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpyrrolidine-3-carboxylic acid
- 3-Fluoropyrrolidine-3-carboxylic acid
- 4-Fluorophenylpyrrolidine-3-carboxylic acid
Comparison
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity in various applications.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,14,15) |
InChI Key |
ZVYYZPGPSQASCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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